molecular formula C19H12O7 B1669815 Daphnoretin CAS No. 2034-69-7

Daphnoretin

Cat. No. B1669815
CAS RN: 2034-69-7
M. Wt: 352.3 g/mol
InChI Key: JRHMMVBOTXEHGJ-UHFFFAOYSA-N
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Description

Daphnoretin is a coumarin found in W. indica with diverse biological activities . It induces aggregation of washed rabbit platelets, is active against respiratory syncytial virus (RSV), halts the cell cycle at the G2/M phase, induces apoptosis, and inhibits proliferation of human osteosarcoma (HOS) cells . It is also a protein kinase C activator isolated from Wikstroemia indica C.A. Mey, a fundamental herb in traditional Chinese medicine .


Molecular Structure Analysis

Daphnoretin has a molecular formula of C19H12O7 and a molecular weight of 352.29 . It’s a bicoumarin compound .


Chemical Reactions Analysis

Daphnoretin has been found to inhibit the growth of HeLa cells and induce apoptosis in a mitochondria-mediated way . It also arrested the mitosis process in lettuce root tips and induced proline overproduction .


Physical And Chemical Properties Analysis

Daphnoretin is an off-white powder with a molecular formula of C19H12O7 and a molecular weight of 352.29 .

Scientific Research Applications

Anticancer Activity

Daphnoretin exhibits significant anticancer properties across various cancer cell lines. In HeLa cells, a type of cervical cancer cell, daphnoretin has been shown to induce apoptosis through a mitochondria-dependent pathway. This pro-apoptotic effect is characterized by changes in mitochondrial membrane potential, increased expression of pro-apoptotic Bax proteins, decreased expression of anti-apoptotic Bcl-2 proteins, and activation of caspases-3 and -9 (Yang et al., 2013). Similarly, daphnoretin has been observed to inhibit the proliferation and induce apoptosis in A549 lung cancer cells and human osteosarcoma (HOS) cells, further supporting its potential as a therapeutic agent in cancer treatment (Jiang et al., 2014); (Gu & He, 2012).

Nanoparticle Delivery Systems

Research has explored the use of nano-preparations to enhance the delivery and therapeutic efficacy of daphnoretin in hepatocellular cancer (HCC). A study designed a glycyrrhetinic acid-polyethylene glycol-block-poly (D,L-lactic acid) nano-preparation for daphnoretin, which showed improved cytotoxicity against HepG2 cells compared to free daphnoretin and exhibited promising liver targeting and tumor inhibition properties (Zhu et al., 2022).

Modulation of Immune Response

Daphnoretin has also been studied for its effects on the immune system, particularly in modulating the differentiation and maturation of human dendritic cells. This modulation might contribute to its anticancer activity by altering immune responses within the tumor microenvironment (Chen et al., 2017).

Enzyme Inhibition

Additionally, daphnoretin's effects on enzyme activity have been a subject of study. It has been shown to inhibit protein kinase C in rabbit platelets, suggesting a mechanism by which it may exert its biological effects, including its anticancer and anti-inflammatory activities (Ko et al., 1993).

Safety And Hazards

Daphnoretin is toxic and can cause irritation to the skin and serious damage to the eyes . It’s also very toxic if swallowed and may cause serious damage to health by prolonged exposure .

properties

IUPAC Name

7-hydroxy-6-methoxy-3-(2-oxochromen-7-yl)oxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O7/c1-23-16-6-11-7-17(19(22)26-15(11)9-13(16)20)24-12-4-2-10-3-5-18(21)25-14(10)8-12/h2-9,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHMMVBOTXEHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(C(=O)O2)OC3=CC4=C(C=C3)C=CC(=O)O4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174250
Record name Daphnoretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Daphnoretin

CAS RN

2034-69-7
Record name Daphnoretin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Daphnoretin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034697
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Daphnoretin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Daphnoretin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DAPHNORETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1A7Q3KY3LH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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